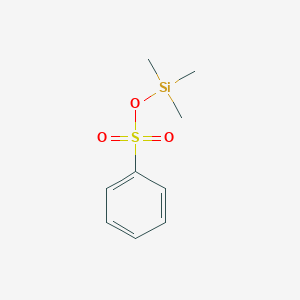
Trimethylsilyl benzenesulfonate
Descripción general
Descripción
Synthesis Analysis
The synthesis of trimethylsilyl benzenesulfonate derivatives involves several innovative methods. For instance, the synthesis of 2-(trimethylsilyl)ethyl benzenesulfenate is achieved by reacting with halides in the presence of tetrabutylammonium fluoride (TBAF), leading to phenyl sulfoxides as the main product . Another approach involves the condensation of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with sulfonyl chlorides to directly synthesize 2,4-diketosulfones . Additionally, a practical synthesis of 1,2-bis(trimethylsilyl)benzene derivatives from dichlorobenzenes has been developed using a hybrid metal of Mg and CuCl in the presence of LiCl .
Molecular Structure Analysis
The molecular structure of trimethylsilyl benzenesulfonate derivatives is crucial for their reactivity. The presence of the trimethylsilyl group in these compounds significantly influences their chemical behavior. For example, 1,2-bis(trimethylsilyl)benzenes are key starting materials for the synthesis of various functionalized derivatives through Diels-Alder or C-H activation reactions . The molecular structure also allows for the generation of benzynes from stable 2-(trimethylsilyl)phenyl trimethylsilyl ethers through a domino reaction involving O-desilylation and subsequent reactions .
Chemical Reactions Analysis
Trimethylsilyl benzenesulfonate derivatives participate in a variety of chemical reactions. They have been used as benzyne precursors in cycloaddition reactions to prepare heterocyclic molecules . A domino process involving nonafluorobutanesulfonyl fluoride has been employed to generate benzynes from o-(trimethylsilyl)phenols, which then undergo further reactions to yield polysubstituted benzenes . Additionally, trans-1-benzenesulfonyl-2-(trimethylsilyl)ethylene acts as a Diels-Alder dienophile equivalent, entering into cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethylsilyl benzenesulfonate derivatives are influenced by their molecular structure. Photolytic reactions of bis(trimethylsilyl)mercury with aromatic compounds like benzene and toluene result in homolytic aromatic substitution, demonstrating the reactivity of trimethylsilyl radicals . Furthermore, (E)- and (Z)-1-benzenesulfonyl-4-trimethylsilyl-2-butenes have been used as synthons for (E)-1-(1,3-butadienyl), showcasing their versatility in organic synthesis .
Aplicaciones Científicas De Investigación
Application 1: Flame Retardant for Polycarbonate
- Summary of the Application : Trimethylsilyl benzenesulfonate, specifically Potassium trimethylsilylbenzenesulfonate (KTSS), is used as a flame retardant for bisphenol-A based polycarbonate (PC). It combines trimethylsilyl and sulfonate groups in its molecule, making it less water soluble and more effective in flame retardancy than potassium benzenesulfonylbenzenesulfonate (KSS), a commercial workhorse for PC .
- Methods of Application or Experimental Procedures : The flame retardancy of PC is accomplished by incorporating a small amount of sulfonate salts. In this case, KTSS is used. The high efficiency of KTSS stems from its great migration ability to the burning polymer surface facilitated by the trimethylsilyl group, its timely release of active alkaline species that promote the charring process of PC, and the stabilization of char by silicon .
- Results or Outcomes : At a loading of 0.02%, KTSS enables PC to achieve a solid UL-94 V0 rating and a limiting oxygen index (LOI) value of 34.4%, representing an increase of 8.5 units. This makes it 7 times less water soluble and 5 times more effective in flame retardancy than KSS .
Application 2: Radical-Based Reagent
- Summary of the Application : Tris(trimethylsilyl)silane, a compound related to Trimethylsilyl benzenesulfonate, is used as a radical-based reagent in organic chemistry .
- Methods of Application or Experimental Procedures : This compound is used in various radical reactions, including radical reductions and hydrosilylation . The specific methods of application or experimental procedures would depend on the particular reaction being carried out.
- Results or Outcomes : The use of tris(trimethylsilyl)silane as a radical-based reagent has been successful in numerous applications, demonstrating its versatility and effectiveness in organic chemistry .
Application 3: Radical-Based Reagent
- Summary of the Application : Tris(trimethylsilyl)silane, a compound related to Trimethylsilyl benzenesulfonate, is used as a radical-based reagent in organic chemistry .
- Methods of Application or Experimental Procedures : This compound is used in various radical reactions, including radical reductions and hydrosilylation . The specific methods of application or experimental procedures would depend on the particular reaction being carried out.
- Results or Outcomes : The use of tris(trimethylsilyl)silane as a radical-based reagent has been successful in numerous applications, demonstrating its versatility and effectiveness in organic chemistry .
Direcciones Futuras
Propiedades
IUPAC Name |
trimethylsilyl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3SSi/c1-14(2,3)12-13(10,11)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUPGHJJFSUZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170548 | |
| Record name | Trimethylsilyl benzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl benzenesulfonate | |
CAS RN |
17882-06-3 | |
| Record name | Silanol, 1,1,1-trimethyl-, 1-benzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17882-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl benzenesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsilyl benzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



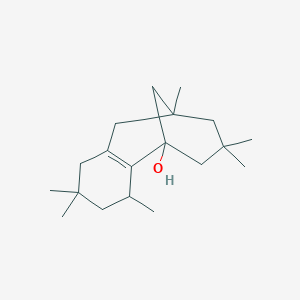
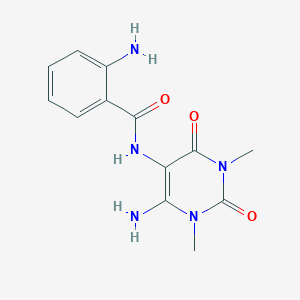
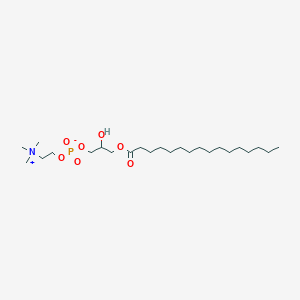
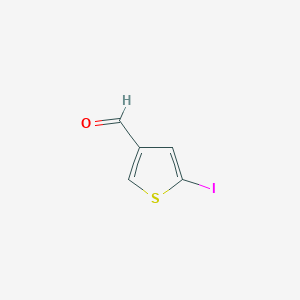
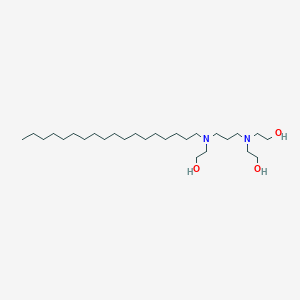
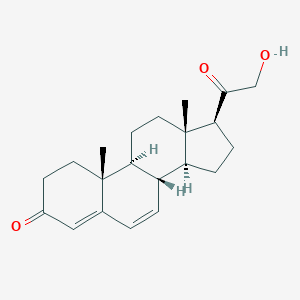

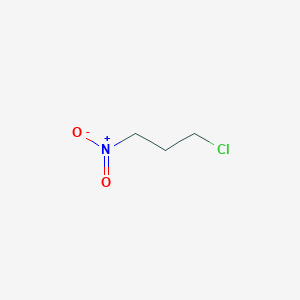
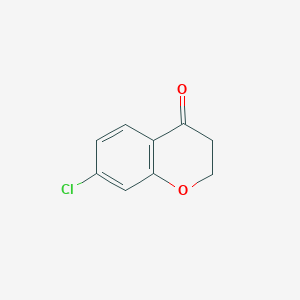
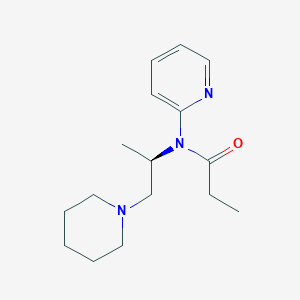
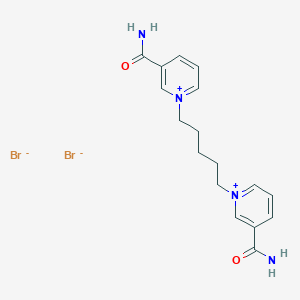

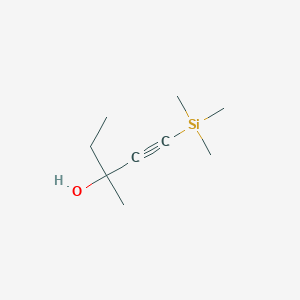
![[Chloro(diphenyl)-lambda4-selanyl]benzene](/img/structure/B101746.png)